molecular formula C10H15BrN2O3 B6145564 tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate CAS No. 227619-53-6

tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate

Cat. No.: B6145564
CAS No.: 227619-53-6
M. Wt: 291.14 g/mol
InChI Key: PBHFWAFWEMOQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: is a complex organic compound characterized by its bromine atom and pyrrolo[3,4-d][1,2]oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[3,4-d][1,2]oxazole ring system. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The bromination step is usually achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromine atom to a more oxidized state.

  • Reduction: : Reduction of the bromine atom to form a corresponding bromide.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: : Various nucleophiles in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : Bromate esters or other oxidized derivatives.

  • Reduction: : Bromide salts or corresponding reduced derivatives.

  • Substitution: : A wide range of substituted pyrrolo[3,4-d][1,2]oxazoles depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis for the construction of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: can be compared to other similar compounds such as 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylic acid and tert-butyl 3-bromo-2,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d]isoxazole-5-carboxylate . The presence of the tert-butyl group in the target compound provides enhanced stability and reactivity compared to its counterparts.

Properties

CAS No.

227619-53-6

Molecular Formula

C10H15BrN2O3

Molecular Weight

291.14 g/mol

IUPAC Name

tert-butyl 3-bromo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C10H15BrN2O3/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-12-8(6)11/h6-7H,4-5H2,1-3H3

InChI Key

PBHFWAFWEMOQAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.